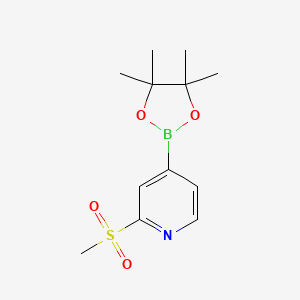
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound known for its utility in various fields, particularly in synthetic chemistry. Its structure comprises a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety, imparting unique properties to this compound.
Synthetic Routes and Reaction Conditions:
Boronic Ester Synthesis: The compound is typically synthesized by reacting 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methylsulfonyl chloride under basic conditions, usually using a base like triethylamine.
Alternative Methods: Other methods may include Suzuki-Miyaura cross-coupling reactions involving the corresponding boronic acid derivatives.
Industrial Production Methods: Large-scale production often leverages optimized and cost-effective synthetic routes, incorporating continuous flow processes to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation-Reduction: The methylsulfonyl group can partake in redox reactions under specific conditions.
Coupling Reactions: The dioxaborolane moiety facilitates Suzuki coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
For Substitution: Conditions usually include polar aprotic solvents like DMF with bases like NaH or KOH.
For Oxidation-Reduction: Agents like KMnO₄ or NaBH₄ are often employed.
For Coupling: Pd-catalysts (like Pd(PPh₃)₄) under inert atmospheres.
Major Products:
Substituted pyridine derivatives.
Complex boronic esters and acids from coupling reactions.
Chemistry:
Used as a reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.
Biology:
Investigated for its potential as a bioconjugation agent in drug discovery and protein labeling.
Medicine:
Explored for use in developing therapeutic agents, particularly in the design of boron-containing drugs.
Industry:
Applied in materials science for the synthesis of advanced polymers and resins with unique properties.
Mechanism:
The compound's reactivity primarily revolves around the electrophilic nature of the pyridine ring and the nucleophilic potential of the dioxaborolane moiety.
In biochemical contexts, it interacts with specific molecular targets, modulating pathways involved in cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-(Methylsulfonyl)pyridine: Similar structure but lacks the boron moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Missing the methylsulfonyl group.
Pyridine-2-boronic acid: Contains a boronic acid group rather than the dioxaborolane moiety.
Uniqueness:
The combination of both a methylsulfonyl group and a dioxaborolane moiety makes 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine particularly versatile in synthetic applications, providing unique reactivity profiles not seen in its analogs.
Properties
IUPAC Name |
2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGQCLSTDMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)
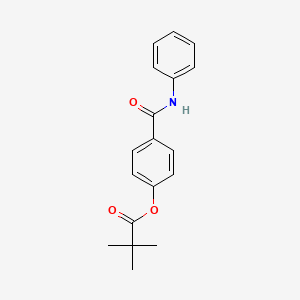
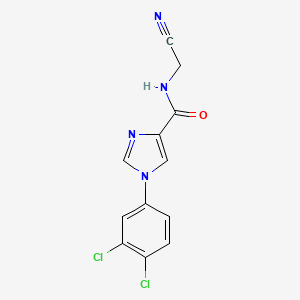
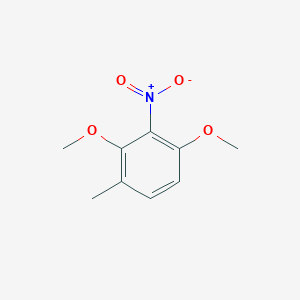
![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)
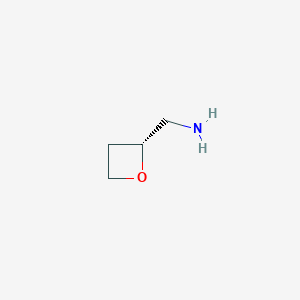
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
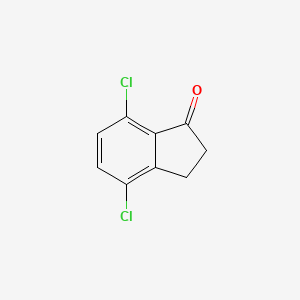
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
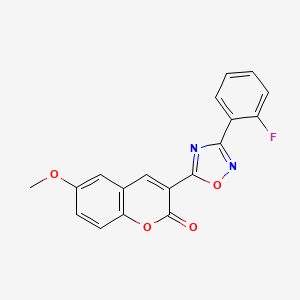
![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)
